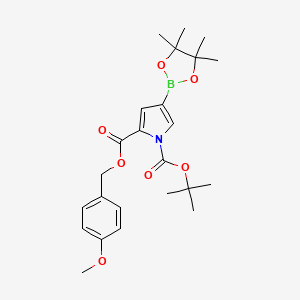
(7-Chloro-8-methylquinolin-6-yl)boronic acid
Descripción general
Descripción
(7-Chloro-8-methylquinolin-6-yl)boronic acid is a versatile chemical compound used in scientific research. Its unique structure enables it to participate in various reactions, making it valuable for synthesizing new compounds and studying their properties. It has a CAS Number of 2377605-68-8 and a molecular weight of 221.45 .
Molecular Structure Analysis
The molecular formula of (7-Chloro-8-methylquinolin-6-yl)boronic acid is C10H9BClNO2 . The InChI code is 1S/C10H9BClNO2/c1-6-9(12)8(11(14)15)5-7-3-2-4-13-10(6)7/h2-5,14-15H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of (7-Chloro-8-methylquinolin-6-yl)boronic acid include a molecular weight of 221.45 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Fluorescent Boronic Acids for Diol Recognition
(7-Chloro-8-methylquinolin-6-yl)boronic acid, as part of the isoquinolinylboronic acids family, demonstrates high affinities for diol-containing compounds at physiological pH. This property makes them significant for sensor design, especially in recognizing and binding to sugars like D-glucose. These acids exhibit notable fluorescence changes upon binding, indicating their potential in developing sensitive and selective chemical sensors for biological applications (Cheng et al., 2010).
Cross-Coupling Reactions in Heterocyclic Compound Synthesis
The use of (7-Chloro-8-methylquinolin-6-yl)boronic acid in Suzuki–Miyaura cross-coupling reactions has been explored to synthesize various aryl derivatives of quinolinedione and related heterocyclic compounds. These reactions yield high-purity products and offer a versatile approach for constructing complex molecular structures, crucial in pharmaceutical and material sciences (Egu et al., 2017).
Sugar Binding and Fluorescence Intensity Changes
Boronic acids like (7-Chloro-8-methylquinolin-6-yl)boronic acid show strong fluorescence intensity changes upon binding with sugars. This characteristic is essential in designing chemosensors for carbohydrates, as it allows for the visual detection of sugar presence and concentration, useful in medical diagnostics and environmental monitoring (Laughlin et al., 2012).
Photolysis in Environmental Chemistry
In environmental chemistry, studies on the photodegradation of quinolinecarboxylic herbicides, which are structurally related to (7-Chloro-8-methylquinolin-6-yl)boronic acid, have been conducted. These studies help understand the degradation pathways of such compounds in natural water bodies, aiding in assessing their environmental impact and developing remediation strategies (Pinna & Pusino, 2012).
Propiedades
IUPAC Name |
(7-chloro-8-methylquinolin-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BClNO2/c1-6-9(12)8(11(14)15)5-7-3-2-4-13-10(6)7/h2-5,14-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJIHCAVLJQCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1Cl)C)N=CC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501231801 | |
| Record name | Boronic acid, B-(7-chloro-8-methyl-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501231801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-8-methylquinolin-6-yl)boronic acid | |
CAS RN |
2377605-68-8 | |
| Record name | Boronic acid, B-(7-chloro-8-methyl-6-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2377605-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(7-chloro-8-methyl-6-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501231801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B3118318.png)


![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)
![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)




![4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3118389.png)


